molecular formula C25H30N4O4S B11372427 Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate

Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate

Cat. No.: B11372427
M. Wt: 482.6 g/mol
InChI Key: BWXHMBOHKZQRSN-UHFFFAOYSA-N
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Description

Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno-triazinone core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Benzothieno-triazinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno-triazinone structure.

    Acetylation: The benzothieno-triazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated intermediate undergoes amidation with 3-aminobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate has several research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate involves its interaction with specific molecular targets. The benzothieno-triazinone core is known to interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic benefits. Its combination of a benzothieno-triazinone core with a propyl and benzoate moiety sets it apart from other similar compounds.

Properties

Molecular Formula

C25H30N4O4S

Molecular Weight

482.6 g/mol

IUPAC Name

propyl 3-[[2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C25H30N4O4S/c1-5-11-33-24(32)15-7-6-8-17(12-15)26-20(30)14-29-23(31)21-18-10-9-16(25(2,3)4)13-19(18)34-22(21)27-28-29/h6-8,12,16H,5,9-11,13-14H2,1-4H3,(H,26,30)

InChI Key

BWXHMBOHKZQRSN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(N=N2)SC4=C3CCC(C4)C(C)(C)C

Origin of Product

United States

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